Cas no 871497-64-2 (Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate)

Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate is a specialized heterocyclic compound featuring a 1,2,4-triazole core functionalized with a cyclopentyl group and a sulfanyl moiety. The ester linkage enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural motif is particularly valuable for constructing pharmacologically active molecules, including potential enzyme inhibitors or antimicrobial agents. The cyclopentyl substituent contributes to steric and electronic modulation, while the sulfanyl group offers further derivatization potential. This compound is suited for research applications requiring precise molecular scaffolds with tunable properties. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate structure
871497-64-2 structure
Product Name:Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
CAS No:871497-64-2
MF:C11H17N3O2S
MW:255.336580991745
CID:5058063
PubChem ID:7131176
Update Time:2025-10-29

Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
    • HMS1767A01
    • ethyl 2-(4-cyclopentyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate
    • NE54454
    • Z111874874
    • Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
    • Inchi: 1S/C11H17N3O2S/c1-2-16-10(15)7-9-12-13-11(17)14(9)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,13,17)
    • InChI Key: MGUWDXKJUWUMKF-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(CC(=O)OCC)N1C1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 351
  • XLogP3: 1.6
  • Topological Polar Surface Area: 86

Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate Pricemore >>

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Additional information on Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate

Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 871497-64-2): A Comprehensive Overview

Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 871497-64-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate is C13H19N3O2S, with a molecular weight of approximately 273.37 g/mol. The compound features a triazole ring system substituted with a cyclopentyl group and a sulfanyl moiety. The ethyl acetate side chain adds to its overall structural complexity and contributes to its solubility and stability in various solvents. The presence of the triazole ring imparts significant chemical reactivity and biological activity, making it a valuable scaffold in drug discovery.

Synthesis Methods

The synthesis of Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has been explored through various methodologies. One common approach involves the reaction of ethyl 2-chloroacetate with 4-cyclopentyl-5-sulfanyl-1H-[1,2,4]triazole in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution at the chloroacetate moiety. Another method involves the coupling of ethyl 2-bromoacetate with 3-aminothiophenol followed by cyclization to form the triazole ring. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

Biological Activities

Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has shown promising biological activities in several areas. One of its notable properties is its antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Studies have demonstrated that the compound exhibits potent antifungal effects by disrupting fungal cell membranes and inhibiting ergosterol biosynthesis. Additionally, it has been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Beyond its antimicrobial properties, Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Research Advancements

Recent research has focused on evaluating the safety and efficacy of Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-y l)acetate in preclinical models. Several studies have demonstrated its potential as a lead compound for developing new antifungal agents. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound exhibited low cytotoxicity against mammalian cells while maintaining high antifungal activity. This favorable safety profile makes it an attractive candidate for further clinical development.

In addition to antifungal applications, there is growing interest in exploring the anti-inflammatory properties of Ethyl 2-(4-cyclopentyl -5-sulfanyl -4H -1 , 2 , 4 -triazol -3 - yl ) acetate strong > for treating chronic inflammatory conditions . Preclinical studies have shown that it can effectively reduce inflammation in animal models of colitis and arthritis . These findings suggest that the compound may have broad therapeutic potential beyond its antimicrobial properties . p > < p > Conclusion p > < p > In summary , Ethyl 2 -( 4 -cyclopent yl -5 -sulfan yl -4 H -1 , 2 , 4 -triazol -3 - yl ) acetate ( CAS No . 871497 -64 -2 ) is a promising compound with diverse biological activities , including antifungal , antibacterial , and anti-inflammatory effects . Its unique chemical structure makes it an attractive scaffold for drug discovery , and ongoing research continues to uncover new applications for this versatile molecule . As more studies are conducted , it is likely that Eth yl 2 -( 4 -cyclo pent yl -5 -sul fany l -4 H -1 , 2 , 4 -tria zol -3 - yl ) acet ate will play an increasingly important role in the development of novel therapeutic agents . p > article > response >

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